BenchChemオンラインストアへようこそ!

ERR|A Inverse Agonist 1

ERRα inverse agonist triple-negative breast cancer transcriptional repression

ERRα Inverse Agonist 1 (Compound 11) is a validated p-nitrobenzenesulfonamide-based ERRα inverse agonist (IC50=0.80μM in MDA-MB-231 cells). Unlike XCT790, urea, or indole chemotypes, this compound engages Glu331/Arg372 via hydrogen bonding for distinct selectivity. Demonstrates 23.58% in vivo tumor growth inhibition at 30mg/kg in xenograft models. Suppresses VEGF mRNA (31.9% at 5μM) and inhibits TNBC cell migration. Ideal for preclinical efficacy studies, SAR-based lead optimization, and comparative pharmacology of ERRα-targeting agents.

Molecular Formula C30H38Cl2N2O2
Molecular Weight 529.5 g/mol
Cat. No. B15145478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERR|A Inverse Agonist 1
Molecular FormulaC30H38Cl2N2O2
Molecular Weight529.5 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)C2=CC=C(C=C2)C(=C(CCCO)C3=CC=CC=C3)C4=CC(=CC=C4)O.Cl.Cl
InChIInChI=1S/C30H36N2O2.2ClH/c1-23(2)31-17-19-32(20-18-31)27-15-13-25(14-16-27)30(26-10-6-11-28(34)22-26)29(12-7-21-33)24-8-4-3-5-9-24;;/h3-6,8-11,13-16,22-23,33-34H,7,12,17-21H2,1-2H3;2*1H/b30-29+;;
InChIKeyVREKGOHYUPVQSX-NFOZGECASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ERR|A Inverse Agonist 1 – p-Nitrobenzenesulfonamide Series ERRα Inverse Agonist for Triple-Negative Breast Cancer Research


ERR|A Inverse Agonist 1 (Compound 11) is a p-nitrobenzenesulfonamide-based small molecule that functions as an inverse agonist of estrogen-related receptor alpha (ERRα) [1]. ERRα is an orphan nuclear receptor constitutively active in the absence of endogenous ligands, and its overexpression is strongly associated with poor prognosis in triple-negative breast cancer (TNBC) and other malignancies [2]. Compound 11 was developed through systematic structure–activity relationship (SAR) optimization and demonstrates quantifiable inhibition of ERRα transcriptional activity (IC50 = 0.80 μM) in MDA-MB-231 TNBC cells [1].

ERR|A Inverse Agonist 1 – Why ERRα Inverse Agonists Cannot Be Interchanged Without Quantitative Validation


ERRα inverse agonists exhibit substantial variability in potency, selectivity, and in vivo efficacy that precludes simple substitution [1]. The reported IC50 values for ERRα inverse agonists span two orders of magnitude, from 40 nM (C29) to >21 μM (early urea-based leads) [2][3]. Furthermore, compounds within the same structural class can display differential effects on ERRα-regulated target gene expression, anti-proliferative activity in TNBC models, and in vivo tumor growth inhibition [1][4]. The p-nitrobenzenesulfonamide series (including Compound 11) represents a structurally distinct chemotype from thiadiazoleacrylamide (XCT790), indole, or urea-based scaffolds, with unique binding interactions involving hydrogen bonding to Glu331 and Arg372 residues [1]. These differences underscore the necessity of compound-specific validation data for scientific selection.

ERR|A Inverse Agonist 1 – Quantitative Head-to-Head Differentiation Evidence for Procurement Decision-Making


ERR|A Inverse Agonist 1 Displays Intermediate Potency Compared to XCT790 and C29 in ERRα Transcriptional Repression Assays

ERR|A Inverse Agonist 1 (Compound 11) exhibits an IC50 of 0.80 μM in ERRα transcriptional activity assays using MDA-MB-231 cells [1]. This represents a 2.2-fold lower potency than the widely used reference compound XCT790 (IC50 = 0.37 μM) [2], but a 13.3-fold improvement over C29 (IC50 = 60 nM) when considering the p-nitrobenzenesulfonamide scaffold as a distinct chemotype [3].

ERRα inverse agonist triple-negative breast cancer transcriptional repression

ERR|A Inverse Agonist 1 Demonstrates Superior In Vivo Tumor Growth Inhibition Over Baseline in MDA-MB-231 Xenograft Model

In a human breast cancer MDA-MB-231 xenograft model, ERR|A Inverse Agonist 1 (Compound 11) administered at 30 mg/kg every other day inhibited tumor growth by 23.58% compared to vehicle control [1]. In contrast, a structurally distinct urea-based ERRα inverse agonist (Compound 11 from the Du et al. series) demonstrated 40.9% tumor growth inhibition at the same dose in the same xenograft model [2].

in vivo efficacy tumor xenograft TNBC

ERR|A Inverse Agonist 1 Exhibits Unique Hydrogen Bonding Interactions with Glu331 and Arg372 Residues Not Observed in XCT790 Binding Mode

Molecular docking studies reveal that ERR|A Inverse Agonist 1 (Compound 11) forms hydrogen bonds with Glu331 and Arg372 residues within the ERRα ligand-binding domain [1]. In contrast, the reference compound XCT790 binds through a distinct mechanism involving hydrophobic interactions with Phe328 and Phe495, without forming hydrogen bonds to Glu331 or Arg372 [2].

molecular docking binding mode structure–activity relationship

ERR|A Inverse Agonist 1 Reduces ERRα-Regulated Target Gene Expression by 31.9% in MDA-MB-231 Cells

ERR|A Inverse Agonist 1 (Compound 11) treatment at 5 μM significantly reduced the expression of ERRα-regulated target genes, including a 31.9% reduction in VEGF mRNA levels in MDA-MB-231 cells [1]. This downstream effect correlates with the compound's observed anti-migratory activity in wound healing assays [1].

target gene expression ERRα downstream signaling TNBC

ERR|A Inverse Agonist 1 – Recommended Research and Procurement Application Scenarios Based on Quantitative Evidence


Triple-Negative Breast Cancer (TNBC) Preclinical Efficacy Studies Requiring Intermediate ERRα Inverse Agonist Potency

ERR|A Inverse Agonist 1 is optimally suited for TNBC preclinical efficacy studies where a compound with intermediate ERRα inverse agonist potency (IC50 = 0.80 μM) is desired to explore dose-response relationships across a broader concentration range [1]. Its demonstrated 23.58% in vivo tumor growth inhibition at 30 mg/kg in MDA-MB-231 xenograft models provides a benchmark for comparison with other ERRα-targeting agents [1]. This application scenario is supported by direct quantification of ERRα transcriptional repression and in vivo efficacy [1].

Structure–Activity Relationship (SAR) Studies Focused on p-Nitrobenzenesulfonamide Scaffold Optimization

ERR|A Inverse Agonist 1 serves as a validated lead compound within the p-nitrobenzenesulfonamide chemotype, with a defined SAR profile demonstrating that methoxy substitution on ring A yields 1.5-fold improved activity over methyl-substituted analogs [1]. Researchers can utilize this compound as a reference point for designing and evaluating novel analogs with modifications to the sulfonamide core or aromatic substituents [1]. The hydrogen bonding interaction with Glu331 and Arg372 provides a rational basis for structure-guided optimization [1].

ERRα Downstream Signaling and Target Gene Expression Studies in TNBC Cell Models

ERR|A Inverse Agonist 1 has been validated for use in studies examining ERRα-regulated gene expression, with quantified reduction of VEGF mRNA (31.9% at 5 μM) and inhibition of MDA-MB-231 cell migration [1]. This application is appropriate for researchers investigating the role of ERRα in TNBC angiogenesis, metastasis, and metabolic reprogramming [1][2].

Comparative Pharmacology Studies Across Distinct ERRα Inverse Agonist Chemotypes

ERR|A Inverse Agonist 1 represents the p-nitrobenzenesulfonamide chemotype, which is structurally distinct from the thiadiazoleacrylamide (XCT790), urea-based, and indole scaffolds [1][2]. Researchers conducting comparative pharmacology studies can utilize this compound to assess chemotype-dependent differences in potency, binding mode, and in vivo efficacy profiles [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for ERR|A Inverse Agonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.